![molecular formula C17H23NO4 B6965011 2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6965011.png)
2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid is an organic compound that belongs to the class of benzoylamino acids. This compound is characterized by the presence of a cyclohexyloxy group attached to a benzoyl moiety, which is further linked to an amino acid structure. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-cyclohexyloxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-amino-2-methylpropanoic acid in the presence of a base such as triethylamine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methoxybenzoyl)amino]-2-methylpropanoic acid
- 2-[(4-Ethoxybenzoyl)amino]-2-methylpropanoic acid
- 2-[(4-Butoxybenzoyl)amino]-2-methylpropanoic acid
Uniqueness
2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs with different substituents.
Propiedades
IUPAC Name |
2-[(4-cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,16(20)21)18-15(19)12-8-10-14(11-9-12)22-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLZKZQARIFKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-(1-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B6964928.png)
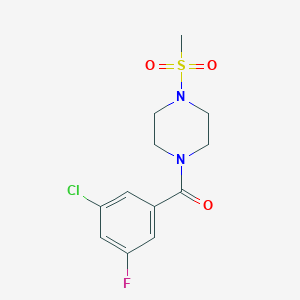
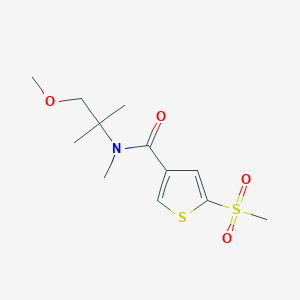
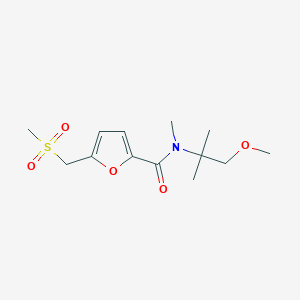
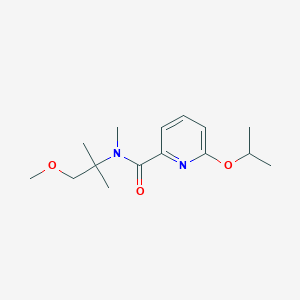
![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)
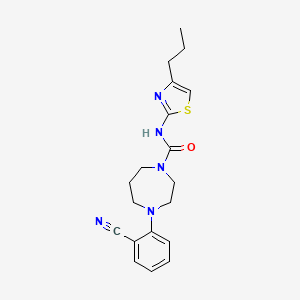
![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)
![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)
![3-ethyl-N-[2-(hydroxymethyl)-3-methylbutyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6964998.png)
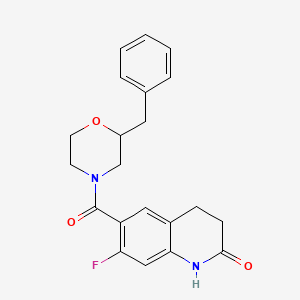
![N-[2-(2-benzylmorpholin-4-yl)ethyl]ethanesulfonamide](/img/structure/B6965028.png)
![5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
